4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
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Overview
Description
- This compound has potential applications in various fields due to its unique structure.
4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- One reported synthetic procedure involves the reaction of 4-hydroxy-6-methylpyran-2-one, 3,4-dimethylbenzaldehyde, ethyl cyanacetate, and 4-(dimethylamino)pyridine in ethanol .
- Industrial production methods may vary, but the key steps involve assembling the quinazoline core and introducing the dimethoxy and amino groups.
Chemical Reactions Analysis
- Common reagents include palladium catalysts for cross-coupling reactions (such as Suzuki–Miyaura coupling) with boron reagents .
- Major products depend on the specific reactions and conditions applied.
Oxidation: and reactions are relevant due to the presence of sulfur (thione) and nitrogen (amino) atoms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. The amino group could interact with biological targets.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its effects on cellular pathways.
Industry: Consider applications in dyes, pigments, or other specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds may include other quinazolines, thiones, and amino-substituted molecules.
- Highlighting its uniqueness requires a detailed comparison with specific analogs.
Remember that this compound’s potential lies in its diverse applications, and ongoing research will continue to uncover its properties and uses
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |
InChI Key |
ZOIMFIZZMJZRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |
Origin of Product |
United States |
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